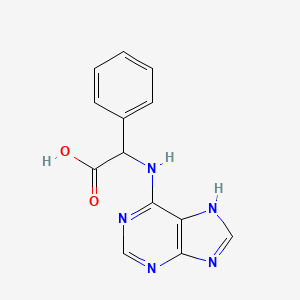

phenyl(9H-purin-6-ylamino)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-(7H-purin-6-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-13(20)9(8-4-2-1-3-5-8)18-12-10-11(15-6-14-10)16-7-17-12/h1-7,9H,(H,19,20)(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIHTBHYRGYWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 9h Purin 6 Ylamino Acetic Acid and Its Derivatives

Strategies for Construction of the 9H-Purine Nucleus

The formation of the bicyclic 9H-purine core is a foundational step in the synthesis of phenyl(9H-purin-6-ylamino)acetic acid. This can be achieved through various cyclization strategies, primarily involving the construction of the imidazole (B134444) and pyrimidine (B1678525) rings in a sequential manner.

Cyclization Approaches for Imidazole and Pyrimidine Ring Formation

The most classical and versatile method for constructing the purine (B94841) ring system is the Traube purine synthesis. chemistry-online.comdrugfuture.compharmaguideline.com This approach typically involves the initial formation of a substituted pyrimidine, followed by the cyclization of the imidazole ring. The process often starts with a 4-amino-6-hydroxypyrimidine (B372064) or a 4,6-diaminopyrimidine. drugfuture.compharmaguideline.com A key step is the introduction of an amino group at the 5-position of the pyrimidine ring, which is commonly achieved through nitrosation followed by reduction with agents like ammonium (B1175870) sulfide. drugfuture.com The resulting 4,5-diaminopyrimidine (B145471) is then cyclized with a one-carbon source, such as formic acid or its derivatives, to form the purine ring. thieme-connect.deslideshare.net

An alternative strategy involves building the purine nucleus from a substituted imidazole precursor. This approach often utilizes 5-aminoimidazole-4-carboxamide (B1664886) or its derivatives. core.ac.ukresearchgate.net For instance, 9-phenyl-9H-purin-6-amine derivatives have been synthesized from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. core.ac.uk The imidazole precursor is treated with reagents like triethyl orthoformate and acetic anhydride, followed by reaction with ammonia (B1221849) to complete the pyrimidine ring cyclization. core.ac.ukresearchgate.net

| Starting Material | Key Reagents | Product | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | 9H-Purine | thieme-connect.de |

| 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile | 1. HC(OEt)3, Ac2O2. NH3, MeOH | 9-Phenyl-9H-purin-6-amine | core.ac.uk |

Regioselective Functionalization of the Purine Core

Once the purine nucleus is formed, regioselective functionalization is crucial for introducing substituents at specific positions. Alkylation of the purine ring, for example, can lead to a mixture of N7 and N9 isomers. nih.govacs.orgresearchgate.net The thermodynamically more stable N9 isomer is often the desired product. nih.gov Strategies to achieve high N9 selectivity include the use of specific bases and solvents, or the introduction of bulky groups at the C6 position that can sterically hinder the N7 position. nih.govacs.orgresearchgate.net For instance, the presence of a 6-(heteroaryl) substituent can effectively shield the N7 position, leading to exclusive N9 alkylation. nih.govacs.orgresearchgate.net

Introduction of the Phenyl(amino)acetic Acid Moiety at the C6 Position

The introduction of the phenyl(amino)acetic acid side chain at the C6 position of the purine ring is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution reactions on a 6-halopurine precursor.

Amidation and Alkylation Reactions at C6 of Purine

The primary method for attaching the amino acid moiety is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govrsc.orgnih.gov A common precursor for this reaction is 6-chloropurine (B14466), which is readily available. The chlorine atom at the C6 position is susceptible to displacement by nucleophiles, such as the amino group of an amino acid or its ester. nih.gov This reaction is often carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

While direct alkylation of 6-aminopurine with an activated phenylacetic acid derivative is a theoretical possibility, the more prevalent and efficient method involves the reaction of 6-chloropurine with the amino acid. This reaction can be considered a form of N-alkylation of the amino acid by the purine core.

Methods for Introducing the Phenyl-Substituted Acetic Acid Side Chain

The synthesis of N-(purin-6-yl)amino acids has been achieved by reacting 6-chloropurine with the corresponding amino acid in an aqueous solution of sodium carbonate under reflux. nih.gov To improve solubility and reactivity, the amino acid is often used in its ester form, such as the methyl or ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

The reaction conditions for the nucleophilic substitution can be varied. For example, the use of microwave irradiation has been shown to accelerate the amination of 6-chloropurine derivatives, often leading to higher yields in shorter reaction times.

| 6-Substituted Purine | Nucleophile | Reaction Conditions | Product | Reference |

| 6-Chloropurine | (S)-Amino acid | aq. Na2CO3, reflux | N-(Purin-6-yl)-(S)-amino acid | nih.gov |

| 6-Chloropurine | Dipeptide | Base | N-(Purin-6-yl)dipeptide | nih.gov |

Stereoselective Synthesis and Chiral Control in Amino Acid Derivatization

When a chiral amino acid such as phenyl(amino)acetic acid is introduced, maintaining its stereochemical integrity is of utmost importance. The conditions of the nucleophilic substitution reaction can potentially lead to racemization.

Studies have shown that the coupling of N-(purin-6-yl)-(S)-amino acids with another amino acid ester using carbodiimide (B86325) coupling agents can lead to significant racemization of the chiral center of the N-(purin-6-yl)-α-amino acid. nih.gov In some cases, this resulted in a nearly equimolar mixture of diastereomers. nih.gov

To circumvent this issue, an alternative approach involves the direct nucleophilic substitution of 6-chloropurine with a pre-synthesized dipeptide. This method has been shown to be free of racemization and yields diastereomerically pure products. nih.gov The enantiomeric purity of the final compounds is typically confirmed using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Another consideration is the potential for racemization of N-(6-purinyl)-L-amino acids during acid hydrolysis, which is a common method for peptide analysis. It has been observed that acid hydrolysis can cause complete racemization of the amino acid adjacent to the purine ring. nih.gov This highlights the importance of using non-hydrolytic methods for characterization and analysis to ensure the stereochemical purity of the final product.

Control of Stereochemistry at the α-Carbon of the Acetic Acid Moiety

Maintaining the stereochemical integrity of the α-carbon in the phenylacetic acid moiety is a significant challenge during the synthesis of this compound. The chiral center is susceptible to racemization, particularly under conditions that activate the carboxyl group for amide bond formation.

Research into the synthesis of related N-(purin-6-yl)-α-amino acid conjugates has shown that significant racemization occurs when using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov For instance, the coupling of N-(purin-6-yl)-(S)-phenylalanine with dimethyl (S)-glutamate resulted in a 6:4 mixture of (S,S) and (R,S) diastereomers. nih.gov Interestingly, starting with the (R)-enantiomer of the purinyl-amino acid yielded the exact same diastereomeric ratio, indicating the formation of a common, chirally labile intermediate. nih.gov It was initially hypothesized that the imidazole nitrogen atoms of the purine ring might facilitate this racemization, similar to the known racemization of histidine during peptide coupling. nih.gov However, studies on N9-benzyl and 7-deaza analogs, designed to probe this mechanism, also showed significant racemization, suggesting the imidazole fragment does not play a crucial role. nih.gov

To circumvent the issue of racemization, an alternative synthetic strategy has been successfully employed. This approach avoids the activation of the chiral center's carboxyl group. Instead, it relies on the direct nucleophilic substitution of chlorine in 6-chloropurine with an enantiomerically pure dipeptide. This method has been shown to yield individual (S,S)-diastereomers without detectable racemization. nih.gov This strategy can be directly applied to the synthesis of enantiomerically pure this compound derivatives by using the appropriate chiral starting materials.

Strategies to Control Stereochemistry:

| Strategy | Description | Outcome | Reference |

| Avoid Carboxyl Activation | Nucleophilic substitution of 6-chloropurine with an enantiomerically pure amino acid ester or a subsequent peptide. | Preserves the stereochemical integrity of the α-carbon, yielding enantiomerically pure products. | nih.govnih.gov |

| Coupling Reagent Selection | While standard reagents like DCC are shown to cause racemization, the choice of coupling reagent and additives can influence the extent of racemization. | May reduce but not eliminate racemization; requires careful screening for each specific substrate. | nih.gov |

Evaluation of Enantiomeric Purity and Racemization Studies

Given the propensity for racemization at the α-carbon, rigorous evaluation of the enantiomeric purity of this compound and its derivatives is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is the most common and reliable method for this purpose. nih.gov

The separation of enantiomers can be achieved directly on chiral columns or after derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase column. juniperpublishers.com For example, Marfey's reagent can be used for pre-column derivatization, allowing for excellent separation and quantification of enantiomeric impurities with high sensitivity. juniperpublishers.com Capillary electrophoresis is another powerful technique used to study racemization rates during peptide synthesis, capable of separating all possible optical isomers of a small peptide in a single run. researchgate.net

Studies on N-(purin-6-yl)-α-amino acids have demonstrated that racemization is a significant side reaction during synthesis, especially in steps involving the activation of the carboxyl group. nih.gov The process is believed to proceed through a chirally labile intermediate. nih.gov The conditions for racemization of free α-amino acids have been extensively studied and include heating in the presence of strong acids or bases, or with an aldehyde under alkaline conditions. epo.org Understanding these conditions is crucial for developing synthetic and purification protocols that preserve the desired stereochemistry of the final product.

Methods for Enantiomeric Purity Analysis:

| Analytical Method | Principle | Application | Reference(s) |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Gold standard for determining enantiomeric excess and purity of final products and intermediates. | nih.govsigmaaldrich.com |

| HPLC with Chiral Derivatization | Pre-column reaction with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, separated on achiral columns. | Allows for sensitive detection and quantification of minor enantiomers. | juniperpublishers.com |

| Capillary Electrophoresis (CE) | Separation based on differential migration of chiral molecules in an electric field, often with a chiral selector in the buffer. | Used to determine racemization rates during synthesis and analyze complex mixtures of stereoisomers. | researchgate.net |

Derivatization and Scaffold Modification Strategies

To explore structure-activity relationships and develop analogs with improved properties, derivatization of the this compound scaffold is crucial. Modifications typically target the phenyl ring of the acetic acid moiety and the N9 position of the purine ring.

Substituent Variation on the Phenyl Ring and Purine N9 Position

Phenyl Ring Modification: A powerful method for introducing a variety of substituents onto an aromatic ring attached to the purine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of 6-chloropurine derivatives with a wide range of substituted phenylboronic acids. nih.gov This strategy enables the synthesis of libraries of compounds with diverse electronic and steric properties on the phenyl ring, which is essential for probing interactions with biological targets. For example, 6-(4-substituted phenyl)purine derivatives have been synthesized using this method to explore their cytotoxic activities. nih.govresearchgate.net

Purine N9 Position Modification: The N9 position of the purine ring is another common site for modification. Alkylation of the purine N9 nitrogen is typically achieved by reacting the N6-substituted purine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). semanticscholar.org This reaction can sometimes lead to a mixture of N9 and N7 isomers, with the N9 isomer usually being the major product. semanticscholar.org This approach allows for the introduction of various alkyl or substituted alkyl groups, which can influence the compound's solubility, metabolic stability, and biological activity. For instance, a series of 2,6,9-trisubstituted purine derivatives have been synthesized by first alkylating the N9 position, followed by further modifications. semanticscholar.org

Synthetic Routes for Analogue Library Generation

The efficient generation of analogue libraries is a cornerstone of modern medicinal chemistry. For the this compound scaffold, parallel synthesis techniques are highly applicable.

Solution-Phase Parallel Synthesis: Solution-phase synthesis, coupled with automated purification, is an effective strategy for creating libraries of N9-substituted purine acetamide (B32628) derivatives. nih.gov A general route would involve preparing a common intermediate, such as 2-(6-(benzylamino)-9H-purin-9-yl)acetic acid, and then coupling it with a diverse set of amines in a parallel format using automated liquid handlers and reaction blocks. semanticscholar.orgnih.gov

Solid-Phase Synthesis: Solid-phase synthesis offers advantages in terms of purification, as excess reagents and byproducts can be washed away from the resin-bound product. A solid-phase approach to a library of N9-substituted purine derivatives bearing an α-amino acid motif has been described. nih.gov This methodology involves acylating a polymer-supported amine with an Fmoc-protected amino acid, followed by a sequence of reactions to build the purine ring. nih.gov This strategy could be adapted to generate a library of this compound analogs by using different starting amino acids and building blocks for the purine synthesis.

The "split-and-mix" strategy, originally developed for peptide synthesis, can also be employed to generate very large combinatorial libraries of purine derivatives. uniroma1.it

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is key to achieving high yields and purity. The primary synthetic step for this compound is the nucleophilic aromatic substitution (SNAr) of 6-chloropurine with a phenylglycine derivative.

The efficiency of this SNAr reaction is influenced by several factors:

Solvent: Protic solvents like n-butanol or water are commonly used. nih.gov

Base: A base, such as sodium carbonate (Na₂CO₃) or a tertiary amine like diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. nih.govnih.gov

Temperature: The reaction often requires heating, with reflux temperatures being common to drive the reaction to completion. nih.gov

Protecting Groups: The carboxylic acid of the phenylacetic acid moiety is often protected as an ester (e.g., methyl or ethyl ester) during the SNAr step to prevent unwanted side reactions. This protecting group is then removed in a final hydrolysis step, for which conditions (e.g., 1N NaOH) must be optimized to ensure complete deprotection without degrading the product. nih.gov

For derivatization via Suzuki-Miyaura coupling, optimization involves screening different palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvent systems to maximize the yield of the C-C bond formation. nih.gov Similarly, for N9-alkylation, the choice of base, solvent, and temperature can significantly affect the yield and the ratio of N9/N7 isomers. semanticscholar.org

Molecular Interactions and Mechanistic Elucidation of Phenyl 9h Purin 6 Ylamino Acetic Acid Analogues

Enzyme Target Identification and Inhibitory Mechanisms

Analogues based on the phenyl(9H-purin-6-ylamino)acetic acid structure have been identified as potent inhibitors of key enzymes involved in cellular signaling and division. The core purine (B94841) structure serves as a versatile scaffold for developing inhibitors that can achieve high potency and selectivity against specific kinase targets.

While specific inhibitory data for this compound against PI3Kδ is not extensively detailed in the literature, numerous related purine-based compounds have been developed as highly potent and selective inhibitors of the delta isoform of Class I PI3Ks. nih.govnih.gov The PI3K family of lipid kinases is crucial for various cellular functions, and deregulation of the PI3K pathway is implicated in pathologies such as cancer and inflammatory diseases. nih.govnih.gov The delta isoform (p110δ) is primarily expressed in hematopoietic cells, making it an attractive target for B-cell malignancies. nih.gov

The primary mechanism by which purine-based analogues inhibit PI3K isoforms is through competitive binding at the ATP pocket within the kinase domain. nih.govnih.gov The purine ring system effectively mimics the adenine (B156593) moiety of ATP, allowing it to anchor within the active site. nih.gov This binding is characterized by the formation of critical hydrogen bonds with residues in the hinge region of the enzyme. nih.gov For the p110δ isoform, crystal structures of inhibitors like Idelalisib and IC87114 show the purine core forming hydrogen bonds with the backbone of residues such as Val828. nih.govnih.gov This ATP-competitive mechanism effectively blocks the phosphorylation of phosphoinositide substrates, thereby inhibiting downstream signaling. nih.gov

Achieving selectivity among the highly homologous Class I PI3K isoforms (α, β, γ, and δ) is a significant challenge, as the residues in direct contact with ATP are highly conserved. nih.gov However, selectivity for the p110δ isoform has been successfully achieved by designing inhibitors that exploit subtle differences in the amino acid sequences and conformational flexibility of regions adjacent to the ATP-binding site. nih.govnih.gov

Inhibitors like Idelalisib, a purine analogue, achieve their high selectivity by extending from the adenine-binding region into a nearby hydrophobic area known as the "specificity pocket". nih.gov The accessibility and conformation of this pocket vary between isoforms, allowing for the design of compounds that preferentially bind to p110δ. nih.govnih.gov The differential affinity of these compounds for the various isoforms results in potent and selective inhibition of p110δ, while showing significantly less activity against the α, β, and γ isoforms. selleckchem.com

Table 1: Differential Selectivity of Purine-Based Inhibitor Idelalisib against PI3K Isoforms This table is interactive. Users can sort the columns by clicking on the headers.

| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kγ (IC50 nM) | PI3Kδ (IC50 nM) | Selectivity for δ vs α/β/γ |

|---|---|---|---|---|---|

| Idelalisib (CAL-101) | 8,600 | 4,000 | 2,100 | 2.5 | 40- to 300-fold greater for δ selleckchem.com |

Data sourced from publicly available research findings. selleckchem.com

Analogues of this compound, particularly those featuring an ethynyl (B1212043) group at the C6 position of the purine ring, have been identified as potent inhibitors of NIMA-related Kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a critical role in regulating centrosome separation during the G2/M transition of the cell cycle. Its overexpression is common in many human cancers, making it a viable therapeutic target.

A key inhibitory mechanism for 2-arylamino-6-ethynylpurine analogues against Nek2 is through covalent, irreversible binding. These compounds are designed to function as targeted covalent inhibitors. The ethynyl group at the C6 position acts as a Michael acceptor, an electrophilic "warhead" that can react with a nucleophilic amino acid residue within the enzyme's active site.

Structural and biochemical studies have confirmed that these inhibitors covalently bind to a specific cysteine residue, Cys22, which is located near the ATP-binding domain of Nek2. Upon initial non-covalent binding in the ATP pocket, the inhibitor is positioned such that the ethynyl group is in close proximity to Cys22, facilitating a Michael addition reaction. This results in the formation of a permanent covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. X-ray crystallography has validated this binding mode, showing the covalent modification of Cys22.

The covalent nature of the interaction between 6-ethynylpurine analogues and Nek2 leads to time-dependent inhibition. This means that the degree of enzyme inhibition increases with the duration of incubation between the enzyme and the inhibitor. This kinetic profile is a hallmark of irreversible or slowly reversible inhibitors.

Initial interaction involves the formation of a reversible, non-covalent enzyme-inhibitor complex. This is followed by the rate-limiting step of covalent bond formation, which locks the inhibitor in place. As a result, the inhibitory potency (often measured as an IC50 value) appears to increase over time until the enzyme population is maximally inactivated. Studies have demonstrated this time-dependent effect, where pre-incubation of the inhibitor with Nek2 kinase significantly increases its inhibitory activity. This characteristic distinguishes covalent inhibitors from classical, reversible ATP-competitive inhibitors.

Table 2: Inhibitory Activity of 2-Arylamino-6-ethynylpurine Analogues against Nek2 This table is interactive. Users can sort the columns by clicking on the headers.

| Compound | Nek2 (IC50 µM) |

|---|---|

| 6-Ethynyl-N-phenyl-7H-purin-2-amine | 0.15 |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | 0.14 |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | 0.06 |

IC50 values determined after a 30-minute incubation at 30 µM ATP.

Cyclin-Dependent Kinase (CDK) Interactions and Selectivity Profiles (e.g., CDK1 vs. CDK2)

The purine scaffold is a well-established template for the development of competitive inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Analogues of this compound, particularly 2,6,9-trisubstituted purines, have been extensively studied for their ability to bind to the ATP pocket of these enzymes. nih.gov The interaction typically involves the purine ring mimicking the adenine moiety of ATP.

Research into the structure-activity relationships (SAR) of 6-substituted 2-arylaminopurines has provided significant insights into achieving selectivity for CDK2 over the closely related CDK1. nih.govnih.gov While the active sites of CDK1 and CDK2 share a high degree of sequence identity, subtle conformational differences, particularly in the glycine-rich loop that forms the ATP ribose binding pocket, can be exploited to design selective inhibitors. nih.govacs.org

Substituents at the C-6 position of the purine ring play a crucial role in determining potency and selectivity. These groups often occupy the hydrophobic pocket typically filled by the ribose of ATP. Studies have shown that increasing the size and hydrophobicity of the C-6 substituent can enhance CDK2 affinity and selectivity over CDK1. For instance, a 6-phenylpurine derivative demonstrated a 30-fold selectivity for CDK2 over CDK1. acs.org An even greater level of selectivity was achieved with a 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) analogue, which proved to be approximately 2000-fold more selective for CDK2 (IC50 = 0.044 µM) than for CDK1 (IC50 = 86 µM). nih.govacs.org This remarkable selectivity is attributed to the inhibitor's ability to stabilize a specific conformation of the glycine-rich loop that is preferred in CDK2 but not observed in CDK1. nih.govacs.orgresearchgate.net

| Compound Analogue (Substitution at C-6) | CDK1 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK1/CDK2) |

|---|---|---|---|

| 6-phenylpurine (derivative 70) | - | - | ~30-fold |

| 6-([1,1′-biphenyl]-3-yl)purine (derivative 73) | 86 | 0.044 | ~1955-fold |

| 6-alkoxypurine (derivative 34) | - | - | ~80-fold |

| 6-alkoxypurine (derivative 35) | - | - | ~50-fold |

Topoisomerase II Catalytic Cycle Interference

Topoisomerase II is an essential enzyme that manages DNA topology by catalyzing the passage of a double-stranded DNA segment through a transient break in another. rsc.org This process is critical for DNA replication and chromosome segregation during mitosis. The enzyme's function is dependent on the hydrolysis of ATP, which drives the necessary conformational changes. nih.govresearchgate.net

A distinct class of topoisomerase II inhibitors, known as catalytic inhibitors, function by interfering with the enzyme's activity without stabilizing the DNA-protein cleavage complex, a mechanism that differentiates them from "topoisomerase poisons" like etoposide. nih.govfrontiersin.org Many of these catalytic inhibitors are ATP-competitive, targeting the nucleotide-binding pocket in the N-terminal domain of the enzyme. nih.govnih.gov

Purine analogues have been rationally designed to function as potent, ATP-competitive catalytic inhibitors of topoisomerase II. researchgate.netnih.gov For example, the novel purine diamine analogue, quinoline (B57606) aminopurine 1 (QAP 1), was shown to inhibit the ATPase activity and the DNA decatenation function of both topoisomerase II alpha and beta isoforms at sub-micromolar concentrations. nih.govnih.gov By binding to the ATP site, these inhibitors prevent the enzyme from utilizing the energy required for its catalytic cycle. This interference occurs before the DNA scission step, thereby blocking the enzyme's function and leading to failures in chromosome segregation, which can trigger a mitotic checkpoint and ultimately cell cycle arrest or apoptosis. nih.gov The this compound structure, with its purine core, is consistent with scaffolds that could be optimized to target the ATP-binding site of topoisomerase II, thereby interfering with its catalytic cycle.

Interrogation of Molecular Recognition and Ligand-Binding Site Characteristics

Hydrogen Bonding Networks in Purine-Target Interactions

Hydrogen bonds are fundamental to the molecular recognition between purine-based inhibitors and their protein targets. In the context of kinases like CDKs, the purine scaffold typically orients itself in the ATP-binding site to form a specific hydrogen-bonding pattern with the "hinge" region of the enzyme, which connects the N- and C-terminal lobes.

For a 6-aminopurine derivative, the canonical interactions involve:

A hydrogen bond from the N1 nitrogen of the purine ring (as a hydrogen bond acceptor) to the backbone NH of a hinge residue (e.g., Leu83 in CDK2).

A hydrogen bond from the exocyclic amino group at the C6 position (as a hydrogen bond donor) to the backbone carbonyl of the same hinge residue (e.g., Leu83 in CDK2).

This bidentate hydrogen-bonding interaction is a critical anchor that provides much of the binding affinity and correct orientation for the inhibitor within the active site. The phenylacetic acid moiety attached to the 6-amino group can also participate in or influence hydrogen bonding networks, either directly with other residues or through water-mediated contacts, further stabilizing the ligand-protein complex.

Hydrophobic Interactions Governing Ligand Affinity

While hydrogen bonds provide specificity and an anchor point, hydrophobic interactions are a major driving force for ligand affinity and can dictate selectivity. mdpi.comembopress.org The ATP-binding pocket of kinases is lined with a number of nonpolar amino acid residues, creating distinct hydrophobic regions. The phenyl group of this compound is perfectly suited to occupy one of these hydrophobic pockets.

Cellular Pathway Modulation at the Mechanistic Level

The molecular interactions of this compound analogues with targets like CDKs and topoisomerase II translate into significant modulation of cellular pathways, primarily those governing cell cycle progression and proliferation. nih.gov

By inhibiting CDK2, these purine analogues can induce cell cycle arrest, typically at the G1/S transition. mdpi.comnih.gov Mechanistically, CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (pRb). This phosphorylation causes pRb to release the E2F family of transcription factors, which then activate the genes necessary for S-phase entry. An inhibitor blocking CDK2 activity prevents pRb hyperphosphorylation, keeping E2F sequestered and inactive. nih.gov This maintains the G1 checkpoint, halting cell proliferation and, in many cancer cells, leading to the induction of apoptosis. nih.gov

Similarly, the catalytic inhibition of topoisomerase II disrupts the cell cycle at a later stage, typically in G2 or M phase. nih.gov Topoisomerase II is essential for decatenating intertwined daughter chromatids following DNA replication. By blocking the enzyme's ATP-dependent catalytic function, the cell is unable to properly segregate its chromosomes during mitosis. researchgate.netnih.gov This failure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and often culminating in apoptotic cell death. Thus, through distinct molecular mechanisms targeting different key enzymes, these purine analogues can effectively halt the proliferation of rapidly dividing cells.

Impact on Cell Cycle Progression and Regulation

Analogues of this compound, as part of the broader family of purine analogues, have been shown to exert significant influence over cell cycle progression. This is primarily achieved through the inhibition of key regulatory proteins known as cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, govern the transitions between different phases of the cell cycle.

One of the well-studied purine analogues, olomoucine (B1683950), demonstrates a high specificity for inhibiting several CDK-cyclin complexes. Research has shown that olomoucine competitively inhibits ATP binding to the catalytic subunit of these kinases. This mode of action is likely shared by other purine analogues, including derivatives of this compound. The inhibition of CDKs disrupts the normal sequence of cell cycle events, often leading to arrest at critical checkpoints, such as the G2/M transition.

A study on novel substituted purine isosteres, which share structural similarities with the compound of interest, revealed that the most promising derivative caused a statistically significant accumulation of PC-3 (prostate cancer) cells in the G2/M phase of the cell cycle. This G2/M arrest prevents the cell from entering mitosis, thereby inhibiting proliferation. The table below summarizes the inhibitory activity of the purine analogue olomoucine against various cyclin-dependent kinases.

| Kinase Complex | IC50 (µM) |

| p34cdc2/cyclin B | 7 |

| p33cdk2/cyclin A | 7 |

| p33cdk2/cyclin E | 7 |

| p33cdk5/p35 | 3 |

| ERK1/MAP-kinase | 25 |

| cdk4/cyclin D1 | >1000 |

| cdk6/cyclin D3 | >150 |

This table illustrates the concentration of olomoucine required to inhibit 50% of the activity of various kinase complexes, highlighting its specificity for cell cycle-regulating CDKs.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Senescence)

Beyond the disruption of the cell cycle, this compound analogues can trigger programmed cell death, most notably apoptosis. Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many anticancer agents function by inducing apoptosis in malignant cells.

The induction of apoptosis by purine analogues can occur through various mechanisms, often converging on the activation of a cascade of cysteine proteases known as caspases. One of the key pathways is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Flow cytometric analysis of purine isosteres has demonstrated their ability to induce apoptosis in cancer cell lines. For instance, the most potent derivative in one study was shown to induce apoptosis in PC-3 cells. While specific data for this compound is limited, the general mechanism for related purine derivatives often involves the disruption of mitochondrial function and subsequent caspase activation.

| Cell Line | Compound | Effect |

| PC-3 | Purine Isostere 14b | Accumulation of cells at G2/M phase and induction of apoptosis |

This table highlights the dual effect of a potent purine isostere on both cell cycle progression and the induction of apoptosis in a prostate cancer cell line.

Antimicrobial Activity Mechanisms (e.g., Bacterial Growth Inhibition)

Certain derivatives of purine have been explored for their antimicrobial properties. The structural resemblance of these compounds to endogenous purines allows them to interfere with essential metabolic pathways in microorganisms. The mechanisms of antimicrobial activity can be multifaceted, ranging from the inhibition of nucleic acid synthesis to the disruption of key enzymatic processes.

One potential mechanism of action is the inhibition of enzymes involved in purine metabolism, which are critical for the synthesis of DNA and RNA in bacteria. By acting as antimetabolites, these purine analogues can be incorporated into nucleic acids, leading to non-functional genetic material and ultimately inhibiting bacterial growth and replication.

Furthermore, some studies on novel antimicrobial agents based on structures that can be conceptually linked to this compound have shown that these compounds can exhibit significant activity against a range of bacteria, including antibiotic-resistant strains. The precise mechanism often involves interactions with the bacterial cell wall or interference with biofilm formation. For example, studies on cinnamic acid-based antimicrobials, which share some structural motifs with the compound of interest, have demonstrated their ability to inhibit biofilm formation in Staphylococcus epidermidis.

| Bacterial Strain | Compound Type | Potential Mechanism of Action |

| Staphylococcus aureus | Glyoxamide Derivatives | Inhibition of bacterial growth (MIC of 16 µg/mL for active compound) |

| Staphylococcus epidermidis | Cinnamic Acid Derivatives | Inhibition of biofilm formation |

| Methicillin-resistant S. aureus | Biphenyl Derivatives | Potent inhibitory activity (MIC as low as 3.13 µg/mL) |

This table summarizes the antimicrobial activities and potential mechanisms of action for various classes of compounds with some structural similarities to this compound.

Immunomodulatory Effects (e.g., Interferon Induction)

The purinergic system, which includes purines and their receptors, plays a crucial role in regulating the immune response. Purine analogues, by interacting with components of this system, can exert immunomodulatory effects. These effects can be either immunosuppressive or immunostimulatory, depending on the specific compound and the cellular context.

Some purine analogues, such as azathioprine (B366305) and mercaptopurine, are well-known for their immunosuppressive properties and are used in the treatment of autoimmune diseases and to prevent organ transplant rejection. They function by inhibiting the proliferation of lymphocytes, which are key cells of the immune system. This is achieved by interfering with de novo purine synthesis, a pathway on which lymphocytes are particularly dependent.

| Compound Class | Primary Immunomodulatory Effect | Known Mechanism |

| Thiopurines (e.g., Azathioprine) | Immunosuppression | Inhibition of lymphocyte proliferation via interference with DNA synthesis. |

| Purine Nucleoside Analogues | Immunosuppression | Induction of apoptosis in lymphocytes. |

| General Purine Derivatives | Potential for both immunosuppression and immunostimulation | Interaction with purinergic receptors on immune cells. |

This table provides an overview of the known immunomodulatory effects of different classes of purine analogues.

Structure Activity Relationship Sar Studies of Phenyl 9h Purin 6 Ylamino Acetic Acid Scaffolds

Influence of Substituents at the Purine (B94841) C6 Position on Target Binding

The C6 position of the purine ring is a critical attachment point for the side chain and a key determinant of biological activity. mdpi.com Research has shown that the nature of the substituent at this position directly influences the compound's pharmacological profile. For instance, in a series of 6-phenylaminopurines, the introduction of a tetrahydroquinoline derivative at the exocyclic nitrogen of the C6-amino group resulted in the most active compound against six different cancer cell lines. nih.gov This highlights the importance of the C6 side chain in mediating the antiproliferative effects of these compounds.

Modifications to the phenyl ring of the C6-side chain significantly affect the pharmacological profile of these purine derivatives. The substitution pattern on the phenyl ring can alter the electronic properties, hydrophobicity, and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. In studies of related 6-substituted purine analogs, the introduction of electron-withdrawing groups on a benzhydryl moiety attached at C6 increased potency for inotropic activity. nih.gov For 6-phenylaminopurines, the nature and position of substituents on the phenyl ring are critical for antiproliferative activity. nih.gov Quantitative structure-activity relationship (QSAR) analyses on other purine derivatives have shown that hydrophobic groups on a phenyl ring can enhance activity against specific targets like c-Src tyrosine kinase. researchgate.net These findings underscore the importance of optimizing the phenyl group's substitution pattern to achieve desired biological effects.

Effects of Modifications at the Purine N9 Position on Biological Activity

The N9 position of the purine ring is another key site for structural modification that can profoundly impact biological activity. researchgate.net Introducing various substituents at this position can alter the compound's solubility, metabolic stability, and target interactions without necessarily diminishing its primary activity. For example, a series of N(6)-substituted purine derivatives with different alkyl chains and functional groups at the N9 position were synthesized and showed retained activity in cytokinin bioassays. nih.gov In another study on 6-benzylaminopurines, the introduction of an isopropyl group at the N9 position, in combination with other substitutions, yielded a potent inhibitor of cyclin-dependent kinase 2 (CDK2). nih.gov These results indicate that the N9 position is a versatile point for modification to fine-tune the pharmacological properties of the purine scaffold.

Below is a data table showing the effect of N9-substituents on cytokinin activity.

| Compound | N9-Substituent | Relative Activity (%) |

| iP (control) | -H | 100 |

| Compound 1 | -tetrahydropyran-2-yl | High |

| Compound 7 | -2-azidoethyl | Moderate |

| Compound 12 | -2-aminoethyl | Low |

Data derived from studies on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which share the N9-purine modification principle. nih.gov

Significance of Substitutions at the Purine C2 and C8 Positions

While the C6 position is often the primary focus, substitutions at the C2 and C8 positions of the purine ring also play a significant role in determining the biological activity and selectivity of these compounds. mdpi.com Modifications at these positions can influence the electronic distribution of the purine ring system and introduce new points of interaction with biological targets. For instance, in a study of 6-benzylaminopurines as CDK inhibitors, the introduction of a thiomorpholinyl group at the C2 position, combined with an isopropyl group at N9, resulted in the most active compound. nih.gov Similarly, SAR studies have shown that substitutions at the C8 position can significantly affect activity. rsc.org The strategic modification of the C2 and C8 positions provides an additional avenue for optimizing the therapeutic potential of the phenyl(9H-purin-6-ylamino)acetic acid scaffold. nih.gov

Stereochemical Implications for Potency and Specificity

The this compound scaffold contains a chiral center at the alpha-carbon of the acetic acid moiety. The stereochemistry at this center can have a profound impact on the compound's potency and specificity, as enantiomers often exhibit different biological activities due to their differential interactions with chiral biological targets like enzymes and receptors. libretexts.org

In studies involving the synthesis of N-(purin-6-yl)peptides, it was observed that the acid hydrolysis of N-(purin-6-yl)-L-amino acids could lead to racemization of the adjacent amino acid. nih.gov Furthermore, research on the synthesis of N-(purin-6-yl)dipeptides revealed that coupling N-(purin-6-yl)-(S)-amino acids with another amino acid ester could also be accompanied by racemization at the chiral center. nih.gov When comparing diastereomers, it was found that the configuration of the starting N-(purin-6-yl)-α-amino acid did not necessarily dictate the final diastereomeric ratio, suggesting the formation of a chirally labile intermediate during the reaction. nih.gov This highlights the critical importance of controlling stereochemistry during synthesis and isolating pure stereoisomers to accurately assess their biological profiles.

The following table illustrates antimycobacterial activity based on the amino acid at the chiral center.

| Compound ID | Amino Acid Moiety | Antimycobacterial Activity (MIC, μg/mL) |

| 4a | Alanine | 3.1 |

| 4b | Phenylalanine | 6.2 |

| 4c | Valine | 12.5 |

Data derived from a study on N-(purin-6-yl)amino acid derivatives, demonstrating the influence of the side chain at the chiral center on activity. nih.gov

Rationalization of Selectivity Profiles via SAR Data

The selectivity of this compound derivatives for specific biological targets can be rationalized by integrating the SAR data from various structural modifications. Selectivity arises from the unique combination of steric, electronic, and hydrophobic properties conferred by substituents at the C2, C6, C8, and N9 positions, as well as the stereochemistry of the side chain.

For example, the requirement of specific, often bulky, substituents at the C6-phenylamino group for potent antiproliferative activity suggests an interaction with a well-defined hydrophobic pocket in the target protein. nih.gov Conversely, modifications at the N9 position with groups that enhance solubility without disrupting key binding interactions can improve the pharmacokinetic profile while maintaining potency. nih.gov The observation that certain 6-phenylaminopurines induce G2/M phase cell cycle arrest points towards a mechanism involving tubulin depolymerization, and the SAR data helps to identify the structural features that favor this specific mode of action. nih.gov By systematically analyzing how different structural changes affect activity against various targets, a rational basis for designing more selective and potent therapeutic agents can be established. nih.gov

Computational and Theoretical Investigations of Phenyl 9h Purin 6 Ylamino Acetic Acid Analogues

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug design for predicting the binding mode and affinity of a ligand to its target protein.

In the context of phenyl(9H-purin-6-ylamino)acetic acid analogues, docking simulations are employed to predict how these compounds might interact with potential biological targets, such as kinases, G-protein coupled receptors, or other enzymes where purine (B94841) structures are known to bind. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted through homology modeling.

The simulation software calculates the binding energy for numerous possible conformations and orientations (poses) of the ligand within the active site. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions identified through docking include:

Hydrogen Bonds: The purine core, with its nitrogen atoms, and the carboxylic acid group are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's binding pocket. For instance, docking studies on similar heterocyclic compounds have shown hydrogen bonding interactions with residues like Tyr473, His323, and Ser289. nih.gov

Hydrophobic Interactions: The phenyl ring of the ligand can engage in hydrophobic interactions with nonpolar residues of the target protein, such as Leu330, Val339, and Ile341. nih.gov

Arene-Arene (π-π) Interactions: The aromatic systems of the purine and phenyl rings can stack with aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe), further stabilizing the ligand-receptor complex. nih.gov

A study on N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which are structurally related, used molecular docking to investigate their binding to xanthine (B1682287) oxidase. The results elucidated the formation of the enzyme-inhibitor complex and helped explain the observed inhibitory activity. researchgate.net For this compound analogues, similar studies can predict binding affinities and guide the synthesis of derivatives with improved target specificity. nih.govresearchgate.net

Table 1: Representative Molecular Docking Results for Heterocyclic Compounds This table is interactive. Click on headers to sort.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenylthiazole acids | PPARγ | -9.47 | Tyr473, His323, Ser289 | nih.gov |

| Pyran Derivatives | COX-2 | -10.9 | TYR136, PRO154 | nih.gov |

| Pyrano[3,4-c]pyridines | GABAA Receptor | -10.0 | - | mdpi.com |

| Quinolone Carboxamides | PI3Kα | - | S774, K802, V851, D933 | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are crucial for understanding a molecule's behavior and its interactions with biological targets.

For this compound and its analogues, QC methods like Density Functional Theory (DFT) are particularly useful. researchgate.netresearchgate.net Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of potential hydrogen bonding and other electrostatic interactions with a receptor.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the molecule's polarity and its propensity for electrostatic interactions.

These calculations can be performed in a vacuum or, more realistically, using solvent models to simulate the aqueous environment of a biological system. researchgate.net The insights gained from QC studies can rationalize observed structure-activity relationships and guide the modification of the lead compound to enhance its electronic properties for better binding and reactivity.

Table 2: Calculated Quantum Chemical Properties for Amino Acid Derivatives (Illustrative) This table is interactive. You can filter the data by method.

| Method | Property | Value | Interpretation | Reference |

|---|---|---|---|---|

| DFT | HOMO Energy | -6.5 eV | Electron-donating ability | researchgate.net |

| DFT | LUMO Energy | -1.2 eV | Electron-accepting ability | researchgate.net |

| DFT | HOMO-LUMO Gap | 5.3 eV | Chemical stability | researchgate.net |

| HF | Dipole Moment | 3.5 D | Molecular polarity | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with the target protein. researchgate.net

Starting from a docked pose, an MD simulation is run for a period typically ranging from nanoseconds to microseconds. The simulation tracks the trajectory of each atom, revealing how the ligand and protein adapt to each other. nih.gov For this compound analogues, MD simulations can:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site over time, the stability of the complex can be evaluated. A stable complex will show minimal deviation. nih.gov

Analyze Conformational Changes: MD can reveal if the ligand adopts different conformations within the binding pocket and how the protein structure itself might change upon ligand binding (induced fit). mdpi.com

Calculate Binding Free Energy: Advanced MD techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

A study on acetamide (B32628) and acetic acid derivatives used MD simulations to confirm the stability of the ligand-protein complex, providing crucial information for identifying potential new drugs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.

To build a QSAR model for this compound analogues, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Physicochemical: Lipophilicity (logP), polarizability, electronic properties. mdpi.com

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. nih.gov A robust QSAR model, once validated, can be used to:

Predict the activity of new, unsynthesized analogues. nih.gov

Identify the key structural features that contribute positively or negatively to the activity.

Guide the design of new compounds with enhanced potency. mdpi.com

For instance, a QSAR model developed for a series of EPAC-specific modulators successfully predicted the affinity of new analogues, which was later confirmed experimentally. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

For a series of active this compound analogues, a pharmacophore model can be generated based on their common structural features. nih.gov This model represents the spatial arrangement of key interaction points required for binding to the target receptor.

Once a reliable pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening). nih.gov This process rapidly identifies molecules from the database that match the pharmacophore model and are therefore likely to be active. These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. This approach significantly accelerates the discovery of novel and structurally diverse ligands. nih.govnih.gov

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide |

| 2-(2,4-dichlorophenoxy)acetic acid (2,4-D) |

| 2-(2,4,5-trichlorophenoxy)acetic acid (2,4,5-T) |

| 2-(4-chloro-2-methylphenoxy)acetic acid (CMPA) |

| 2-(1H-indol-3-yl)acetic acid |

| Diazepam |

| Ascorbic acid |

| Allopurinol |

| Febuxostat |

| Moclobemide |

| Imipramine |

| Fluoxetine |

| Vanillin |

Advanced Analytical Techniques for Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For phenyl(9H-purin-6-ylamino)acetic acid, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. Although ³¹P NMR is a powerful technique for phosphorus-containing compounds, it is not applicable here due to the absence of phosphorus in the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the purine (B94841) ring, the phenyl group, and the acetic acid moiety are expected. The protons on the purine core, specifically at the C2 and C8 positions, typically resonate in the downfield region, likely between δ 8.0 and 8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring system. The protons of the phenyl group will appear as a set of multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the acetic acid group are expected to produce a singlet further upfield, the exact chemical shift of which would be influenced by the adjacent amino and carbonyl groups. The amine proton (N-H) would likely appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atoms of the purine ring are expected to resonate at lower field, typically between δ 140 and 160 ppm. The carbons of the phenyl ring will show signals in the aromatic region, generally between δ 120 and 140 ppm. The carbonyl carbon of the acetic acid moiety will be observed at a significantly downfield position, likely in the range of δ 170-180 ppm, while the methylene carbon will appear at a more upfield position.

A comprehensive assignment of all ¹H and ¹³C signals can be achieved through two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Purine H-2, H-8 | 8.0 - 8.5 |

| Phenyl H | 7.0 - 8.0 |

| Methylene (CH₂) | ~4.0 - 5.0 |

| Amine (NH) | Variable (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Purine C | 140 - 160 |

| Phenyl C | 120 - 140 |

| Carbonyl (C=O) | 170 - 180 |

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis (HRMS, LCMS, ES+)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. For this compound, techniques such as electrospray ionization (ESI) in positive ion mode (ES+) coupled with a high-resolution analyzer like an Orbitrap or FT-ICR would be employed.

The expected protonated molecule [M+H]⁺ would be analyzed to confirm the molecular weight. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and for identifying any potential impurities or degradation products.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be used to confirm the connectivity of the different structural motifs within the molecule, such as the purine core, the phenyl group, and the acetic acid side chain.

Table 3: Expected HRMS Data for this compound (C₁₃H₁₁N₅O₂)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 270.0986 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include the N-H stretching of the secondary amine and the purine ring, which would likely appear as one or more bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl and purine rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

A strong absorption band corresponding to the C=O stretching of the carboxylic acid group is expected in the region of 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the purine and phenyl rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. Finally, the broad O-H stretching vibration of the carboxylic acid would be present in the range of 2500-3300 cm⁻¹, often overlapping with the N-H and C-H stretching bands.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine, purine) | Stretch | 3100 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| O-H (carboxylic acid) | Stretch (broad) | 2500 - 3300 |

| C=O (carboxylic acid) | Stretch | 1700 - 1750 |

X-ray Crystallography for Ligand-Protein Complex Resolution and Binding Mode Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including complex biological macromolecules like proteins. In the context of drug discovery and development, this technique is crucial for understanding how a ligand, such as this compound, binds to its protein target.

By co-crystallizing the compound with its target protein, it is possible to obtain a high-resolution structure of the ligand-protein complex. This provides precise information about the binding mode, including the specific amino acid residues involved in the interaction, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and the conformation of the ligand in the binding pocket.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. For instance, understanding the binding mode of a purine-based inhibitor within the active site of a kinase can guide the modification of the inhibitor to improve its affinity and specificity.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds. Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product.

High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like trifluoroacetic acid or formic acid, would be suitable for analyzing this compound. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected, typically by UV absorbance at a specific wavelength. It is common for final compounds in medicinal chemistry to be required to have a purity of >95% as determined by HPLC. lookchem.com

Preparative HPLC can also be used for the final purification of the compound to obtain a high-purity sample for biological testing and further analytical characterization.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

Advanced Cell-Based Assays for Mechanistic Pathway Characterization (e.g., SA-β-Gal assay for senescence)

To investigate the biological activity and mechanism of action of this compound, advanced cell-based assays are employed. If the compound is hypothesized to induce cellular senescence, the senescence-associated β-galactosidase (SA-β-Gal) assay is a widely used and reliable biomarker. bio-protocol.orgbuckinstitute.orgtelomer.com.tr

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stresses. telomer.com.tr Senescent cells exhibit a characteristic phenotype, including the expression of β-galactosidase activity at a suboptimal pH of 6.0. bio-protocol.orgresearchgate.net The SA-β-Gal assay is a histochemical staining method that utilizes the substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). In the presence of β-galactosidase at pH 6.0, X-gal is cleaved to produce a blue, insoluble precipitate, allowing for the visualization of senescent cells under a microscope. umassmed.edu

By treating cultured cells with this compound and subsequently performing the SA-β-Gal assay, it is possible to determine if the compound induces a senescent phenotype. This assay can be quantified by counting the percentage of blue-stained cells in the treated population compared to a control population. This provides valuable insights into the compound's potential role in pathways related to aging, cancer, and other age-related diseases.

Table 6: Summary of the SA-β-Gal Assay Protocol

| Step | Description |

|---|---|

| 1. Cell Culture | Plate and treat cells with this compound. |

| 2. Fixation | Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde). buckinstitute.org |

| 3. Staining | Incubate the fixed cells with the SA-β-Gal staining solution containing X-gal at pH 6.0. umassmed.edu |

Future Research Directions and Translational Potential in Chemical Biology

Design and Synthesis of Next-Generation Purine-Amino Acid Conjugates

The structural framework of phenyl(9H-purin-6-ylamino)acetic acid offers a versatile platform for the design and synthesis of next-generation purine-amino acid conjugates. Future research will likely focus on systematic modifications of its core components—the purine (B94841) ring, the phenyl group, and the amino acid moiety—to explore and optimize biological activity. Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications. For instance, substitutions on the purine ring, such as at the C2 or C8 positions, could modulate binding affinity and selectivity for target proteins. Similarly, altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems could enhance potency and improve pharmacokinetic properties.

The amino acid component also presents a rich area for chemical modification. The synthesis of derivatives with different natural or unnatural amino acids could lead to compounds with novel biological profiles. The stereochemistry of the amino acid is another critical factor that can be explored to achieve stereospecific interactions with biological targets. The linker connecting the purine and the amino acid can also be varied in length and flexibility to optimize the spatial orientation of the key pharmacophoric elements.

Exploration of Novel Biological Targets and Undiscovered Signaling Pathways

While the biological targets of many purine analogs are known to be kinases and other ATP-binding proteins, the specific targets of this compound remain an area for active investigation. Future research will likely employ a combination of computational and experimental approaches to identify and validate novel biological targets. In silico methods, such as molecular docking and virtual screening, can be used to predict potential protein interactions. These computational predictions can then be validated through in vitro biochemical assays and cell-based studies.

Unbiased screening approaches, such as chemical proteomics, can be utilized to identify the cellular binding partners of this compound and its derivatives. By immobilizing the compound on a solid support and passing cell lysates over it, interacting proteins can be captured, identified by mass spectrometry, and subsequently validated as genuine targets. The identification of novel targets will be instrumental in uncovering previously unknown signaling pathways that can be modulated by this class of compounds, potentially opening up new therapeutic applications.

Development of this compound Derivatives as Chemical Probes for Cellular Research

The development of chemical probes derived from this compound will be a crucial step in dissecting its mechanism of action and exploring its utility in cellular research. These probes are typically designed to incorporate a reporter tag, such as a fluorescent dye or a biotin molecule, or a photoreactive group for covalent labeling of target proteins. For example, an azide or alkyne handle could be introduced into the molecule to allow for bioorthogonal "click" chemistry reactions, enabling the visualization and identification of target engagement in living cells. mdpi.comnih.gov

These chemical probes can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the compound and its targets, and in pull-down assays coupled with mass spectrometry to identify the full spectrum of interacting proteins. The development of potent and selective chemical probes will provide invaluable tools for the chemical biology community to study the physiological and pathological roles of the identified targets.

Advancements in Synthetic Methodologies for Scalable Production

For this compound and its analogs to be widely utilized in research and potentially developed into therapeutic agents, efficient and scalable synthetic methodologies are required. Current synthetic routes may be suitable for laboratory-scale synthesis, but they often need to be optimized for larger-scale production. Future research in this area will focus on developing more robust, cost-effective, and environmentally friendly synthetic processes.

This may involve the exploration of novel catalytic systems, the use of flow chemistry to improve reaction efficiency and safety, and the development of purification methods that are amenable to large-scale production. The goal is to establish a manufacturing process that can consistently produce high-purity material in sufficient quantities for extensive preclinical and potentially clinical studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl(9H-purin-6-ylamino)acetic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with substituted phenylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux (12–24 hours). Post-reaction purification via column chromatography (EtOAc/hexane) achieves yields >70% . Optimization includes adjusting catalyst loading (0.05–0.1 mmol Pd), temperature (80–110°C), and solvent polarity to minimize byproducts.

Q. How can X-ray crystallography and SHELX software validate the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. SHELX-97 or SHELXL-2018 is used for refinement, applying Full-matrix Least Squares on F². Key parameters include R-factor convergence (<0.05), hydrogen bonding network analysis (e.g., N–H⋯O interactions), and thermal displacement ellipsoid validation. For purine derivatives, anisotropic displacement parameters for the purine ring atoms should show <5% deviation .

Q. What role do purine-based auxin analogs like this compound play in plant tissue culture compared to phenylacetic acid (PAA)?

- Methodological Answer : Unlike PAA (a natural auxin), purine-based analogs may exhibit dual cytokinin/auxin activity. In chickpea (Cicer arietinum), PAA at 1.0 mg dm⁻³ with BAP (2.0 mg dm⁻³) induces direct organogenesis (44 shoots/explant). Purine derivatives could replace BAP in such protocols, but require titration (0.5–2.0 mg dm⁻³) to assess shoot elongation vs. callus formation. Rooting efficiency should be compared using ANOVA with Duncan’s test (p < 0.05) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction of this compound with adenosine receptors or kinases?

- Methodological Answer : Radioligand binding assays (e.g., ³H-CCPA for A₁ adenosine receptors) quantify competitive inhibition (IC₀₀ values). For kinase inhibition, use ATP-Glo™ assays with purified kinases (e.g., CDK2/Cyclin E) and ATP concentrations (1–100 μM). Molecular docking (AutoDock Vina) with receptor structures (PDB: 4U5U) identifies key residues (e.g., Asn253, His264) for hydrogen bonding. MD simulations (100 ns) validate stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported bioactivity data for purine derivatives across different cell lines?

- Methodological Answer : Discrepancies often arise from cell line-specific expression of nucleoside transporters (e.g., hENT1). Validate using:

- Metabolic Stability : LC-MS quantification of intracellular purine analog levels after 24-hour exposure.

- Knockdown Models : siRNA silencing of hENT1 in HeLa vs. HEK293 cells to assess uptake dependency.

- Comparative IC₅₀ : Dose-response curves (0.1–100 μM) in paired isogenic cell lines (e.g., wild-type vs. p53-null) .

Q. How can computational methods (DFT, QSAR) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (B3LYP/6-311+G**) calculates HOMO-LUMO gaps (ΔE ≈ 4.5 eV for purine analogs), electrophilic Fukui indices (f⁻ at N7/C8), and Mulliken charges. QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and dipole moment correlate with cytotoxicity (R² > 0.85). Validate predictions with experimental IC₅₀ data from NCI-60 screening .

Q. What experimental designs optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology. Variables include:

- Step 1 : Purine halogenation (Cl/Br) at C6 (yield 85–95% with PCl₅ in DMF, 0°C).

- Step 2 : Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, aryl amines) at 100°C (12 hours).

- Step 3 : Carboxylic acid coupling (EDC/HOBt, 0°C → RT). Central Composite Design identifies critical factors (e.g., catalyst loading >5 mol% for Step 2) .

Q. How do purine derivatives influence epigenetic regulation, and what assays validate their histone deacetylase (HDAC) inhibition potential?

- Methodological Answer : Screen using Fluor-de-Lys® HDAC assay kits (SIRT1/2/3). For example, 10 μM purine analogs incubated with HeLa nuclear extracts (2 hours) show % inhibition relative to trichostatin A (positive control). Confirm via Western blot (acetyl-H3K9/K14). ChIP-seq identifies gene targets (e.g., p21, Bax) with >2-fold upregulation. Compare to SAHA (vorinostat) as a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products